molecular formula C16H16ClNO2 B11956840 3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide CAS No. 853331-58-5

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide

Cat. No.: B11956840
CAS No.: 853331-58-5
M. Wt: 289.75 g/mol
InChI Key: IIWWGYNMZIFJCF-UHFFFAOYSA-N
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Description

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide is an organic compound with a complex structure that includes a chloro, methoxy, and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-3-methoxyphenyl)propionic acid
  • 2-chloro-3-methoxybenzaldehyde
  • N-phenylpropanamide

Uniqueness

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

853331-58-5

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenyl)-N-phenylpropanamide

InChI

InChI=1S/C16H16ClNO2/c1-20-14-9-5-6-12(16(14)17)10-11-15(19)18-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

IIWWGYNMZIFJCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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